4-(Trifluoromethyl)picolinimidamide

Antimicrobial Structure-Activity Relationship Medicinal Chemistry

Researchers face failed SAR due to positional isomer variability in trifluoromethyl picolinimidamides. This 4-substituted regioisomer provides distinct electronic/lipophilic profiles critical for kinase inhibitor design (Syk, ALK, VEGFR-2) and FoxO-1 modulation. - **Key differentiator**: Amidine group vs. amide analogs; stronger basicity for protease inhibitor applications. - **Application**: Antimicrobial screening, diabetes research (FoxO-1 inhibition patent). - **Supply**: Multiple pack sizes, purity verified.

Molecular Formula C7H6F3N3
Molecular Weight 189.14 g/mol
CAS No. 909185-48-4
Cat. No. B3301398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)picolinimidamide
CAS909185-48-4
Molecular FormulaC7H6F3N3
Molecular Weight189.14 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(F)(F)F)C(=N)N
InChIInChI=1S/C7H6F3N3/c8-7(9,10)4-1-2-13-5(3-4)6(11)12/h1-3H,(H3,11,12)
InChIKeyNWZZDTXSKIIUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)picolinimidamide: Chemical Profile & Procurement


4-(Trifluoromethyl)picolinimidamide (CAS 909185-48-4) is a fluorinated picolinimidamide derivative, specifically a pyridine-2-carboximidamide with a trifluoromethyl group at the 4-position of the pyridine ring . Its molecular formula is C7H6F3N3, and it has a molecular weight of 189.14 g/mol . This compound is part of a broader class of picolinimidamides and picolinamides that are of interest as building blocks or scaffolds in medicinal chemistry and agrochemical research, often due to the electron-withdrawing and lipophilic properties conferred by the trifluoromethyl substituent [1]. It is commercially available from various vendors, typically with a purity of 95-97% .

4-(Trifluoromethyl)picolinimidamide: Non-Interchangeability with Analogs


The assumption that picolinimidamide analogs are functionally interchangeable is contradicted by established structure-activity relationships (SAR) within this chemotype. The precise position of the trifluoromethyl group on the pyridine ring is not a trivial modification; it fundamentally alters the molecule's electronic distribution, lipophilicity, and molecular recognition profile . For example, the 4-position substitution, as in this compound, places the electron-withdrawing -CF3 group in a location that can differently influence the basicity of the pyridine nitrogen and the amidine moiety compared to 3- or 6-substituted isomers. This is supported by class-level evidence showing that regioisomers can exhibit divergent biological activities, including antimicrobial potency and enzyme inhibition . Simply selecting another 'trifluoromethyl picolinimidamide' without specifying the position introduces significant risk of altered reactivity, potency, or selectivity in the intended application.

Differentiation Guide for 4-(Trifluoromethyl)picolinimidamide


Positional Isomerism Impacts Antimicrobial Potency

While direct data for the 4-CF3 isomer is absent, class-level inference from a close analog indicates that the substitution position dramatically impacts antimicrobial potency. The 3-(trifluoromethyl)picolinimidamide hydrochloride regioisomer has been reported to inhibit the growth of bacterial strains, including Mycobacterium tuberculosis . This finding suggests the 4-CF3 isomer, due to its different electronic and steric environment, would possess a distinct antimicrobial profile and is not a direct substitute.

Antimicrobial Structure-Activity Relationship Medicinal Chemistry

ADME Profile: 4- vs 6-Regioisomer

Computational property predictions provide a quantitative basis for differentiation. For the 6-(trifluoromethyl)picolinimidamide hydrochloride regioisomer, the calculated consensus LogP is 1.65 and it is predicted to be a blood-brain barrier (BBB) permeant, with high gastrointestinal (GI) absorption and no inhibition of major CYP450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) . These specific values serve as a baseline. A change in the trifluoromethyl group's position from the 6- to the 4-position of the pyridine ring is expected to alter these computed properties, particularly LogP and possibly CYP inhibition profiles, due to differences in molecular shape and electron density distribution.

ADME Drug Design Computational Chemistry

Antifungal Scaffold: Picolinamide Chemotype Validation

Picolinamide and benzamide chemotypes have been identified and validated as possessing antifungal properties [1]. This class-level evidence supports the utility of picolinamide-derived scaffolds, including picolinimidamides like 4-(trifluoromethyl)picolinimidamide, as starting points for antifungal drug development. The study provides a foundation for further SAR exploration.

Antifungal Chemogenomics Target Identification

Kinase Inhibition Potential in Oncology

Several patents and research articles identify picolinamide and picolinimidamide derivatives as inhibitors of various kinases, including Syk kinase [1], ALK [2], and VEGFR-2 [3]. For instance, certain picolinamide derivatives have shown potent VEGFR-2 inhibition with IC50 values in the nanomolar range (e.g., 27 nM) [3]. This class-level evidence suggests that the 4-(trifluoromethyl)picolinimidamide scaffold possesses the necessary pharmacophore for kinase inhibition and may be a useful starting point for designing new kinase inhibitors.

Kinase Inhibitor Oncology Cell Signaling

FoxO-1 Inhibition for Diabetes Research

A patent (KR20200056685A) specifically claims novel picolinimidamide compounds for preventing or treating diabetes by inhibiting FoxO-1 activity, a mechanism linked to reducing insulin resistance [1]. This highlights a specific, non-kinase biological target for this chemotype, differentiating it from other picolinamide classes that target 11β-HSD1 or kinases. This provides a clear and distinct research application for the picolinimidamide core.

Diabetes FoxO-1 Insulin Resistance

Basicity and Hydrogen-Bonding of the Amidine Moiety

A key structural differentiator for 4-(trifluoromethyl)picolinimidamide relative to its picolinamide analog (e.g., 4-(trifluoromethyl)picolinamide) is the amidine functional group. Amidines are stronger bases and can form different hydrogen-bonding networks compared to amides . This can lead to distinct interactions with biological targets, such as with the S1 pocket of proteases like PACE4, where specific picolinimidamide modifications increased affinity and selectivity compared to other residues [1]. This fundamental physicochemical difference means the imidamide cannot be treated as a simple bioisostere of the amide in SAR campaigns.

Medicinal Chemistry Physicochemical Properties Bioisosteres

Research Applications of 4-(Trifluoromethyl)picolinimidamide


SAR Exploration in Kinase Inhibitor Programs

Based on class-level evidence of kinase inhibition, 4-(trifluoromethyl)picolinimidamide serves as a logical starting point or intermediate for medicinal chemistry programs targeting kinases such as Syk, ALK, or VEGFR-2 [1]. Its 4-CF3 substitution pattern offers a distinct electronic and steric profile compared to 3-, 5-, or 6-substituted analogs, making it a valuable candidate for SAR studies aimed at optimizing potency, selectivity, and ADME properties .

FoxO-1 Pathway Modulation in Metabolic Disease

A patent specifically claims picolinimidamide compounds for treating diabetes via FoxO-1 inhibition [1]. Therefore, 4-(trifluoromethyl)picolinimidamide is a relevant scaffold for developing tool compounds or leads aimed at modulating this pathway and reducing insulin resistance. Its use in this context is differentiated from other picolinamide derivatives that target alternative mechanisms like 11β-HSD1.

Antimicrobial Lead Discovery for Mycobacterium and Fungi

Given the reported activity of a close positional isomer against M. tuberculosis [1] and the validated antifungal properties of the broader picolinamide chemotype , 4-(trifluoromethyl)picolinimidamide is a rational choice for antimicrobial screening libraries. Its procurement is justified for hit identification and lead optimization efforts against bacterial or fungal targets.

Chemical Biology Tool for Amidine-Dependent Interactions

The amidine functional group is a key feature that distinguishes this compound from its amide counterparts [1]. It can be utilized as a tool compound to probe biological systems where the stronger basicity and unique hydrogen-bonding capabilities of an amidine are required for target engagement, such as in the design of protease inhibitors .

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